![molecular formula C12H21NOSi2 B14249789 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate CAS No. 438627-93-1](/img/structure/B14249789.png)
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate is a chemical compound with the molecular formula C11H19NSi2. This compound is characterized by the presence of a benzonitrile group attached to a silicon-containing moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines or oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during chemical synthesis. The benzonitrile moiety can interact with enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)benzonitrile: Similar structure but lacks the dimethylsilyl group.
4-(Dimethylsilyl)benzonitrile: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile is unique due to the presence of both trimethylsilyl and dimethylsilyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
438627-93-1 |
|---|---|
Molekularformel |
C12H21NOSi2 |
Molekulargewicht |
251.47 g/mol |
IUPAC-Name |
4-[dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate |
InChI |
InChI=1S/C12H19NSi2.H2O/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12;/h6-9H,1-5H3;1H2 |
InChI-Schlüssel |
AMZBKWXNENTEBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
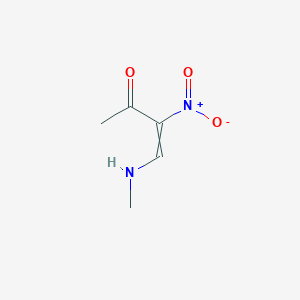
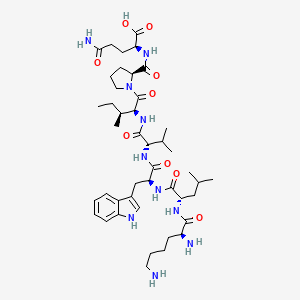

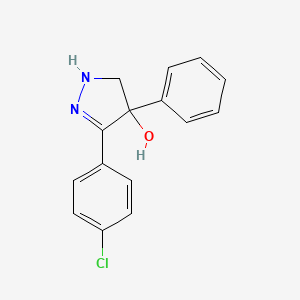
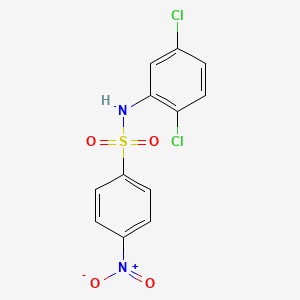
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)
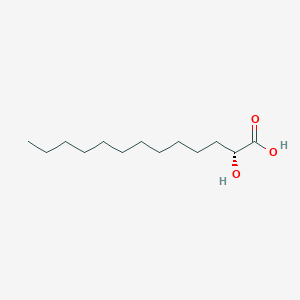

![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
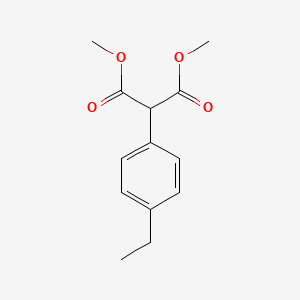
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
